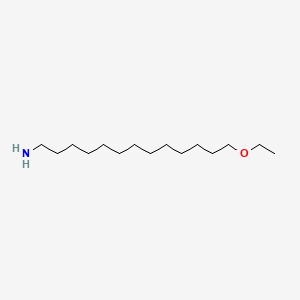
Trifluoromethanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfinic acid is an organosulfur compound with the chemical formula CHF₃O₂S. It is a colorless liquid that is highly soluble in water and polar organic solvents. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinic acid can be synthesized through several methods. One common method involves the reaction of trifluoromethyl sulfenyl chloride with water. Another method includes the oxidation of trifluoromethyl thiol with hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis of the resulting trifluoromethanesulfonyl fluoride . This process yields high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethanesulfinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to trifluoromethanesulfonic acid.
Reduction: It can be reduced to trifluoromethyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, forming various trifluoromethylated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Trifluoromethanesulfonic acid.
Reduction: Trifluoromethyl sulfide.
Substitution: Trifluoromethylated derivatives.
Applications De Recherche Scientifique
Trifluoromethanesulfinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which trifluoromethanesulfinic acid exerts its effects involves the formation of highly reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Trifluoromethanesulfonic acid (CF₃SO₃H): A strong acid used as a catalyst in organic synthesis.
Sodium trifluoromethanesulfinate (CF₃SO₂Na):
Uniqueness: Trifluoromethanesulfinic acid is unique due to its ability to participate in both oxidation and reduction reactions, as well as its role in nucleophilic substitution reactions. This versatility makes it a valuable reagent in various chemical processes .
Propriétés
Numéro CAS |
34642-42-7 |
|---|---|
Formule moléculaire |
CHF3O2S |
Poids moléculaire |
134.08 g/mol |
Nom IUPAC |
trifluoromethanesulfinic acid |
InChI |
InChI=1S/CHF3O2S/c2-1(3,4)7(5)6/h(H,5,6) |
Clé InChI |
SFEBPWPPVGRFOA-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)




![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)


![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)


![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)

